3-(4-methoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The exact mass of the compound this compound is 395.17327290 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-18-9-10-20-19(13-24(14-28-20)11-4-12-26-2)22(18)29-23(25)21(15)16-5-7-17(27-3)8-6-16/h5-10H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKWESSGGDVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCOC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one (CAS Number: 946292-66-6) is a synthetic derivative belonging to the class of chromeno[8,7-e][1,3]oxazine compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromeno framework that is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways.
Antioxidant Activity
Studies have demonstrated that the compound exhibits significant antioxidant properties. For instance, it was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated an IC50 value comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H-chromeno[8,7-e][1,3]oxazin-2-one | 25 ± 0.5 |
| Ascorbic Acid | 20 ± 0.4 |
Anticancer Activity
In vitro studies have been conducted on various cancer cell lines including breast and prostate cancer cells. The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 ± 2.0 |
| PC-3 (Prostate) | 35 ± 1.5 |
The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
Research has indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential utility in treating inflammatory diseases.
Case Studies
- Case Study on Antioxidant Efficacy : In a controlled study involving oxidative stress models in vitro, the compound significantly reduced markers of oxidative damage compared to untreated controls.
- Clinical Implications for Cancer Treatment : A small-scale clinical trial assessed the safety and efficacy of the compound in patients with advanced cancer. Results indicated manageable side effects and promising signs of tumor reduction in a subset of participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
